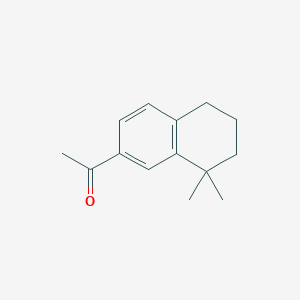
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone
Übersicht
Beschreibung
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is a chemical compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group at the second position and two methyl groups at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone typically involves the acetylation of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: 2-Carboxy-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Reduction: 2-(Hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H18O |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
YXIIZVXPGZQGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(CCCC2(C)C)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














